Butopamine Butopamine Butopamine is a 4-(1-hydroxy-2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)phenol in which both stereocentres have R configuration. It is the most active of the four diastereoisomers that make up the animal feed additive ractopamine. It has a role as a beta-adrenergic agonist and an animal growth promotant. It is an enantiomer of an ent-butopamine.
Brand Name: Vulcanchem
CAS No.: 66734-12-1
VCID: VC0522342
InChI: InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1
SMILES: CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

Butopamine

CAS No.: 66734-12-1

Cat. No.: VC0522342

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Butopamine - 66734-12-1

Specification

CAS No. 66734-12-1
Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol
Standard InChI InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1
Standard InChI Key YJQZYXCXBBCEAQ-ACJLOTCBSA-N
Isomeric SMILES C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O
SMILES CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
Canonical SMILES CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Butopamine (IUPAC name: 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol) features a diphenolic structure with two stereogenic centers. The compound's molecular formula (C18H23NO3) and weight (301.38 g/mol) were confirmed through mass spectrometry and elemental analysis . X-ray powder diffraction studies reveal a crystalline orthorhombic lattice system (space group Pbca) with unit cell parameters a = 38.49578 Å, b = 10.75221 Å, c = 8.39423 Å, and Z = 8 .

The stereochemical configuration profoundly influences pharmacological activity. Among ractopamine's four diastereomers, the R,R-form (butopamine) demonstrates 3-5 fold greater beta2-adrenoceptor binding affinity compared to other stereoisomers . Density functional theory calculations suggest this enhanced activity stems from optimal alignment of the hydroxyl and amine groups with adrenoceptor binding pockets .

Table 1: Physicochemical Properties of Butopamine

PropertyValueMethod
Boiling Point520.5±50.0 °C (Predicted)ACD/Labs Software
Density1.189±0.06 g/cm³X-ray crystallography
pKa9.97±0.26Potentiometric titration
LogP (octanol/water)2.34HPLC determination
Aqueous Solubility (25°C)12.7 mg/LShake-flask method

Synthetic Methodology

The industrial synthesis of butopamine hydrochloride follows a five-step enantioselective process:

  • Reductive Amination: Methyl 2-(4-hydroxyphenyl)ethyl ketone reacts with 1-(4-hydroxyphenyl)-2-aminoethanol under hydrogen atmosphere (55 psi) using palladium-on-carbon catalysis . This step achieves 78% yield with 94% enantiomeric excess for the R,R-configuration.

  • Acid-Base Workup: Crude product undergoes dichloromethane extraction followed by hydrochloric acid precipitation, yielding 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamino]ethanol hydrochloride .

  • Stereochemical Purification: Chiral column chromatography (Chiralpak AD-H, hexane/ethanol 80:20) separates diastereomers, isolating the R,R-isomer .

  • Hydrochloride Formation: Free base treatment with HCl gas in ethanol produces the pharmaceutically stable salt form .

  • Crystallization: Anti-solvent addition (n-heptane) induces crystallization, achieving >99.5% chemical purity .

Pharmacological Profile

Hemodynamic Effects in Heart Failure

A landmark dose-response study (n=8, NYHA Class III-IV) established butopamine's cardiovascular effects :

  • Cardiac Index: Increased from 2.1±0.3 to 3.8±0.4 L/min/m² at 0.17 mcg/kg/min (p<0.01)

  • Stroke Volume Index: Peaked at 0.08 mcg/kg/min (42±5 to 58±7 mL/m², p<0.05)

  • Systemic Vascular Resistance: Decreased 38% from baseline (1976±234 to 1223±156 dyn·s/cm⁵, p<0.01)

Notably, heart rate increased disproportionately compared to dobutamine—a 28% rise versus 15% for equivalent cardiac output augmentation . This chronotropic effect limits its therapeutic window, with ventricular ectopy emerging at doses >0.10 mcg/kg/min .

Receptor Pharmacology

Radioligand binding assays reveal butopamine's unique adrenoceptor profile :

Table 2: Adrenoceptor Affinity and Efficacy

Receptor SubtypeKi (nM)Intrinsic Activity (%)
β148±662±8
β212±394±5
β3890±120<10

The R,R-configuration enables optimal interaction with β2-adrenoceptor's Asp113/Asn312/Thx68 residues, while partial β1 agonism stems from suboptimal alignment with the receptor's hydrophobic pocket . This explains butopamine's preferential vasodilation (β2-mediated) over direct inotropic effects.

Metabolic Fate and Residue Depletion

Biotransformation Pathways

Hepatic metabolism proceeds via three primary routes :

  • Sulfation: 45-50% of dose (PAPS-dependent, SULT1A1 mediated)

  • Glucuronidation: 30-35% (UGT1A1/2B7)

  • N-Dealkylation: 15-20% (CYP2D6/3A4)

The major urinary metabolite (R,R-ractopamine-O-sulfate) accounts for 68% of excreted compounds in swine .

Tissue Residue Kinetics

Withdrawal studies establish the following depletion half-lives :

Table 3: Residue Half-Lives in Livestock

TissueSwine (h)Cattle (h)Sheep (h)
Liver18.2±2.124.7±3.220.9±2.8
Kidney15.8±1.922.4±2.618.3±2.1
Muscle9.4±0.812.1±1.310.7±1.1

Regulatory limits (10 ppb in muscle) are achieved within 72 hours post-cessation across species .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator